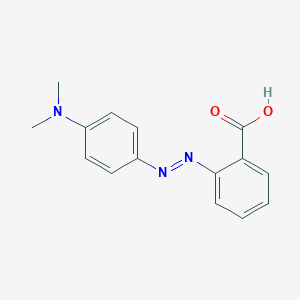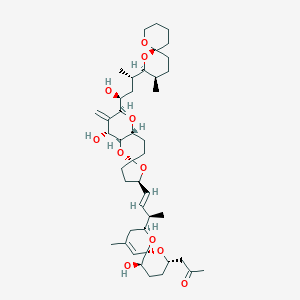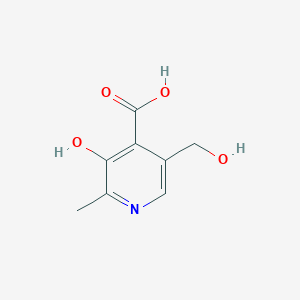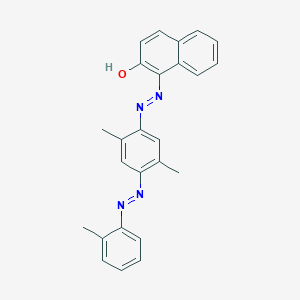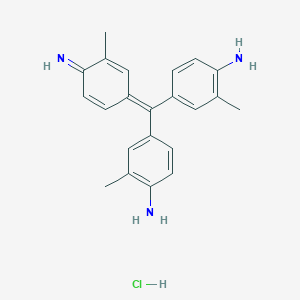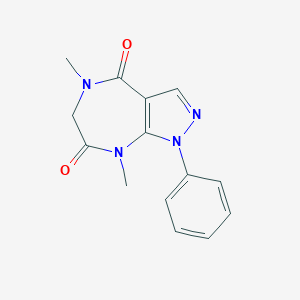
1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione, also known as PDD, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. PDD is a diazepine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it of interest to researchers in the fields of pharmacology, biochemistry, and neuroscience.
Mechanism Of Action
The exact mechanism of action of 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the regulation of anxiety and seizure activity, and its modulation by 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione may be responsible for the compound's anxiolytic and anticonvulsant effects.
Biochemical And Physiological Effects
In addition to its effects on the GABA-A receptor, 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has been shown to exhibit a range of other biochemical and physiological effects. These include the modulation of the activity of various neurotransmitters, such as dopamine and serotonin, as well as the inhibition of the enzyme monoamine oxidase. 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has also been shown to exhibit antioxidant and anti-inflammatory properties, suggesting that it may have potential therapeutic applications in conditions associated with oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione in lab experiments is its relatively low toxicity compared to other diazepine derivatives. This makes it a safer compound to work with, particularly in studies involving animal models. However, one limitation of 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione. One area of interest is the development of new drugs based on the structure of 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione, with the aim of improving its therapeutic potential and reducing any potential side effects. Another area of research is the investigation of the compound's effects on other neurotransmitter systems, such as the glutamate and adenosine systems. Additionally, there is potential for 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione to be investigated as a treatment for other conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases.
Synthesis Methods
The synthesis of 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has been achieved through a variety of methods, including the condensation of 1,2,4-triazole-3-thione with ethyl acetoacetate, followed by the reaction of the resulting intermediate with phenylhydrazine and acetic anhydride. Other methods have involved the use of cyclization reactions and the condensation of hydrazine derivatives with cyclic ketones.
Scientific Research Applications
1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has been investigated for its potential therapeutic applications in a range of conditions, including anxiety, depression, and epilepsy. Studies have shown that 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione exhibits anxiolytic and anticonvulsant effects in animal models, with some researchers suggesting that it may be a promising candidate for the development of new anti-anxiety and anticonvulsant drugs.
properties
CAS RN |
126568-00-1 |
|---|---|
Product Name |
1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione |
Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
5,8-dimethyl-1-phenyl-6H-pyrazolo[3,4-e][1,4]diazepine-4,7-dione |
InChI |
InChI=1S/C14H14N4O2/c1-16-9-12(19)17(2)13-11(14(16)20)8-15-18(13)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
InChI Key |
FVIAXXYCNHWPPB-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N(C2=C(C1=O)C=NN2C3=CC=CC=C3)C |
Canonical SMILES |
CN1CC(=O)N(C2=C(C1=O)C=NN2C3=CC=CC=C3)C |
Other CAS RN |
126568-00-1 |
synonyms |
1-PDHPDD 1-phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



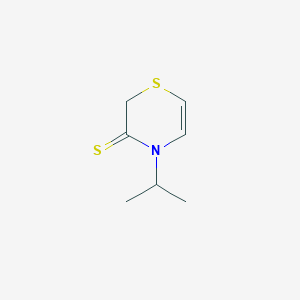
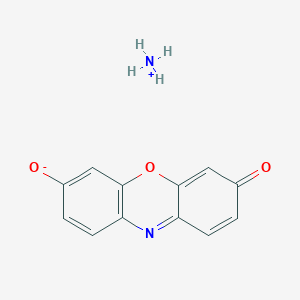
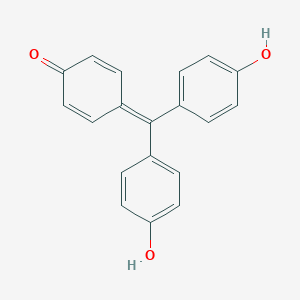
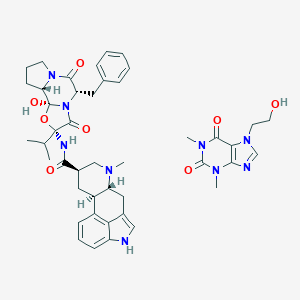
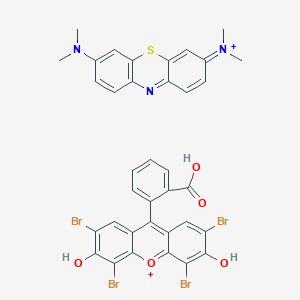
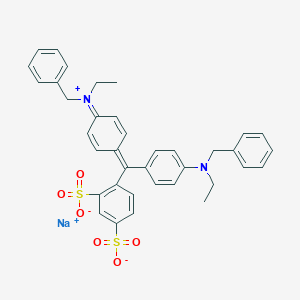
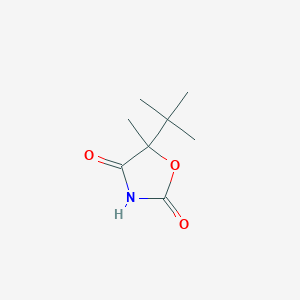
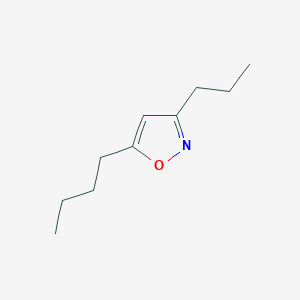
![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)
